molecular formula C7H12BNO2 B13328726 (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B13328726
M. Wt: 152.99 g/mol
InChI Key: UYOKTVRMIIMFNA-UHFFFAOYSA-N
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Description

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid (CAS 2225174-20-7) is a heterocyclic organoboron compound with the molecular formula C7H12BNO2 and a molecular weight of 152.99 g/mol. As a boronic acid derivative of a 1,2,5-trimethylpyrrole scaffold, it serves as a versatile building block in organic synthesis and medicinal chemistry research . Boronic acids are highly valued in research for their role as synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create biphenyl and other complex structures . Heterocyclic boronic acids, such as this pyrrolyl derivative, are of significant interest in drug discovery and development. The boronic acid functional group can act as a bioisostere for carboxylic acids, potentially improving the pharmacokinetic properties, selectivity, and metabolic stability of lead compounds . Following the approval of boronic acid-containing drugs like Bortezomib and Ixazomib, research into boron-containing compounds for various therapeutic areas, including anticancer and antibacterial applications, has expanded considerably . This product is intended for research purposes as a key synthetic intermediate and is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C7H12BNO2

Molecular Weight

152.99 g/mol

IUPAC Name

(1,2,5-trimethylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C7H12BNO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4,10-11H,1-3H3

InChI Key

UYOKTVRMIIMFNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(C(=C1)C)C)C)(O)O

Origin of Product

United States

Preparation Methods

Late-Stage Lithiation and Borylation Approach

The most effective and documented method for preparing (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves lithiation of a brominated pyrrole derivative followed by quenching with a boron source such as trimethyl borate, then hydrolysis to yield the boronic acid. This method is supported by analogous syntheses of related pyrrole-boronic acids.

Typical procedure:

  • Step 1: Synthesis of 1-bromo-1,2,5-trimethyl-1H-pyrrole as the lithiation precursor.
  • Step 2: Treatment with a strong base such as tert-butyllithium at low temperature (e.g., −60 °C) to generate the lithiated intermediate.
  • Step 3: Quenching with trimethyl borate (B(OMe)3) at room temperature overnight.
  • Step 4: Acidic hydrolysis (e.g., with 2 M hydrochloric acid) to convert the boronate ester intermediate to the free boronic acid.
  • Step 5: Purification by extraction and chromatographic techniques such as preparative thin-layer chromatography.

This method yields the desired boronic acid in moderate yields (~50–60%) and avoids complications related to protecting group manipulations on the boronate moiety.

Key advantages:

  • Avoids the need for boronate ester protection and subsequent deprotection.
  • The lithiation step is regioselective for the bromopyrrole position.
  • The boronic acid is introduced at the last step, minimizing degradation.

Supporting data from literature:

Step Reagents/Conditions Outcome/Yield Notes
1 Bromination of 1,2,5-trimethylpyrrole 1-bromo-1,2,5-trimethylpyrrole Precursor for lithiation
2 tert-Butyllithium, −60 °C Lithiated intermediate Low temperature for regioselectivity
3 Trimethyl borate, room temp, overnight Boronate ester intermediate Formation confirmed by NMR
4 Acid hydrolysis (2 M HCl) (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid ~52% isolated yield
5 Purification (PTLC) Pure boronic acid Verified by NMR and mass spectrometry

This approach is analogous to the synthesis of 1-(4-boronobenzyl)-1H-pyrrole reported by D’Silva et al., where lithiation and quenching with trimethyl borate followed by hydrolysis yielded the boronic acid in 52% yield with successful structural confirmation.

Early-Stage Boronate Ester Protection and Subsequent Functionalization

Another explored method involves early introduction of the boronate group protected as a pinacol ester, followed by further functionalization of the pyrrole ring and eventual deprotection to yield the free boronic acid.

Typical steps:

  • Conversion of a boronic acid precursor to the pinacol boronate ester under reflux in toluene with a Dean–Stark apparatus to remove water.
  • Attempts to convert the pinacol ester to acid chlorides or other reactive intermediates for further functionalization.
  • Subsequent reactions to install the pyrrole ring or other substituents.
  • Final deprotection of the pinacol ester to liberate the boronic acid.

Challenges:

  • The pinacol protecting group is highly stable and difficult to remove under mild conditions.
  • Attempts to convert pinacol esters to acid chlorides using thionyl chloride or oxalyl chloride often fail due to ester stability.
  • Deprotection often results in low yields or decomposition.

Summary table of key observations:

Step Reagents/Conditions Outcome Notes
Boronic acid → Pinacol ester Reflux in toluene, Dean–Stark Quantitative conversion High yield (~98%)
Pinacol ester → Acid chloride Thionyl chloride or oxalyl chloride No desired product Pinacol group stable, no conversion
Pinacol ester deprotection Various methods Poor or no conversion Major synthetic bottleneck

Due to these limitations, this early-stage protection strategy is generally less favored for (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid synthesis.

Analytical Characterization and Confirmation

Due to the instability and dehydration tendency of boronic acids under mass spectrometry conditions, structural confirmation often requires:

  • Conversion to stable pinacol boronate esters for mass spectrometry.
  • Nuclear magnetic resonance spectroscopy (^1H and ^13C NMR) to confirm substitution patterns.
  • Melting point determination.
  • Elemental analysis and high-resolution mass spectrometry (HRMS).

For example, in the synthesis of related pyrrole boronic acids, the boronic acid was converted to the pinacol ester to confirm structure by HRMS with exact mass matching.

Summary Table of Preparation Methods

Method Key Steps Yield Range Advantages Limitations
Late-stage lithiation/borylation Lithiation of bromopyrrole, quench with trimethyl borate, acid hydrolysis ~50–60% Regioselective, avoids protection issues Requires handling of strong bases, moisture sensitive
Early-stage pinacol protection Pinacol ester formation, further functionalization, deprotection Up to 98% (ester formation), poor for final acid High ester stability, good yields for intermediates Difficult deprotection, low final acid yield
Pd-catalyzed Miyaura borylation Halopyrrole + bis(pinacolato)diboron, Pd catalyst Variable Mild conditions, scalable Pyrrole sensitivity, limited data

Scientific Research Applications

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected Boronic Acids

Compound pKa Glucose Ka (M⁻¹) Solubility (Water) Key Application
Phenylboronic Acid ~8.8 ~10 Moderate Diol sensing
3-AcPBA >9 <5 Low Materials science
Phenanthren-9-yl boronic acid N/A N/A Low Anticancer
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid* ~7–8 (est.) N/A Low (est.) Drug synthesis (est.)

*Estimated based on structural analogs.

Table 2: Antiproliferative Activity of Boronic Acid Derivatives

Compound IC50 (µM) Cell Line Reference
Phenanthren-9-yl boronic acid 0.45 4T1 (breast)
6-Hydroxynaphthalen-2-yl boronic acid 0.78 4T1 (breast)
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid N/A N/A Not reported

Key Research Findings and Gaps

  • Structure-Activity Relationships : Methyl groups on the pyrrole ring may balance electronic stabilization and steric hindrance, but experimental validation is needed .
  • Physiological Applications : The compound’s pKa and binding constants under physiological conditions remain uncharacterized, limiting predictions about glucose-sensing or drug delivery utility .
  • Synthetic Utility: Potential reactivity in Suzuki-Miyaura couplings is inferred from analogues (), but substrate-specific studies are lacking .

Biological Activity

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and research findings related to this compound.

Molecular Formula: C₉H₁₃B₁N
Molecular Weight: 151.01 g/mol
IUPAC Name: (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid
CAS Number: [Insert CAS number here]

Synthesis

The synthesis of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of trimethylpyrrole with boron reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

In a study evaluating the cytotoxic effects on prostate cancer cells (PC-3), it was found that compounds similar to (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid significantly reduced cell viability. For instance:

CompoundConcentration (µM)Cell Viability (%)
B5533
B7544

These findings suggest that such compounds selectively target cancer cells while sparing healthy cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid exhibited significant inhibition zones:

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Methicillin-resistant Staphylococcus aureus (MRSA)11

These results indicate that the compound has potential as an antimicrobial agent .

The biological activity of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. The boron atom in the structure can form reversible covalent bonds with diols in biological molecules, which may disrupt their normal function.

Case Studies

One notable case study involved the application of boronic acids in treating resistant bacterial strains. The study demonstrated that derivatives of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid showed enhanced activity against MRSA compared to traditional antibiotics. This underscores the compound's potential as a new class of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid and its derivatives?

  • Methodological Answer : One-step protocols are advantageous for synthesizing boronic acid derivatives, as demonstrated in the synthesis of arylidene heterocycles. For example, Dr. Murray's method combines arylboronic acids with aryl-heterocyclic precursors under optimized coupling conditions (e.g., palladium catalysis, mild bases). Key considerations include protecting the boronic acid moiety from unintended cyclization and ensuring compatibility with reactive intermediates .

Q. How can boronic acid derivatives be characterized using spectroscopic methods?

  • Methodological Answer : 11B^{11}\text{B} NMR is critical for assessing boronic acid speciation. For instance, pH-dependent 11B^{11}\text{B} NMR shifts (e.g., 2,6-difluorophenyl boronic acid) reveal protonation states and stability. Complementary 1H^{1}\text{H} NMR can track hydroxyl proton shifts in DMSO-d6d_6 to estimate pKa via linear correlations. MALDI-MS requires derivatization (e.g., diol esterification) to suppress boroxine formation, enabling accurate molecular weight determination .

Q. What are the key considerations when designing boronic acid-based sensors for biomolecules?

  • Methodological Answer : Select sensing mechanisms (e.g., fluorescence resonance energy transfer, hydrogel swelling) based on the target analyte. For glucose, leverage boronic acid-diol binding to induce measurable changes (e.g., fluorescence, conductivity). Optimize polymer matrices (e.g., poly(N-isopropylacrylamide)) for reversible binding and biocompatibility. Validate specificity using competing saccharides and physiological pH conditions .

Advanced Research Questions

Q. How does the substitution pattern on the boronic acid moiety influence reactivity in multicomponent reactions?

  • Methodological Answer : Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance and electronic effects on intermediate Schiff base formation. Meta- and para-substituted analogs enhance reaction efficiency, as shown in Ugi-4CR and Groebke-Blackburn-Bienaymé (GBB-3CR) reactions. Free -B(OH)2_2 groups improve outcomes by acting as Lewis acid catalysts, whereas monoesters introduce ring strain, reducing reactivity .

Q. What methodological challenges arise in the mass spectrometric analysis of boronic acids, and how can they be mitigated?

  • Methodological Answer : Boronic acids undergo dehydration/trimerization during MALDI-MS, complicating data interpretation. Mitigation strategies include:

  • Derivatization with diols (e.g., 2,3-butanedione) to form stable cyclic esters.
  • Using ortho-amino methyl substituents to complex boron and prevent cyclization.
  • Adjusting ionization conditions (e.g., ammonia chemical ionization) to enhance detection of intact species .

Q. How can computational methods aid in the rational design of boronic acid-containing therapeutics?

  • Methodological Answer : Molecular docking and DFT calculations predict binding affinities to enzymatic targets (e.g., proteases). Substrate mimicry and bioisostere replacement (e.g., substituting carboxylates with boronic acids) optimize inhibitor potency. For example, boronic acid-peptide conjugates (e.g., peptide boronolectins) are designed via computational screening to target cancer-related proteins .

Q. What strategies are effective in resolving contradictory data regarding boronic acid reactivity and stability in different environments?

  • Methodological Answer : Contradictions (e.g., boroxine formation as detrimental vs. non-critical) require context-specific validation:

  • Use high-throughput screening to assess reactivity trends across diverse conditions.
  • Employ 11B^{11}\text{B} NMR to monitor speciation in real-time under varying pH and solvent systems.
  • Cross-validate with orthogonal techniques (e.g., HPLC, X-ray crystallography) to confirm intermediate structures .

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